molecular formula C41H82NO8P B1242969 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1242969
M. Wt: 748.1 g/mol
InChI Key: ZFCOGJGXPSVFIM-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(16:0/20:0), also known as PE(36:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/20:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/20:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/20:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/20:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0);  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0);  which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/20:0) is involved in phosphatidylcholine biosynthesis PC(16:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:0/20:0) pathway.
1-hexadecanoyl-2-icosanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl and icosanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine and a phosphatidylethanolamine 36:0. It derives from a hexadecanoic acid and an icosanoic acid.

Properties

Molecular Formula

C41H82NO8P

Molecular Weight

748.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] icosanoate

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1

InChI Key

ZFCOGJGXPSVFIM-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
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1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
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1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

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